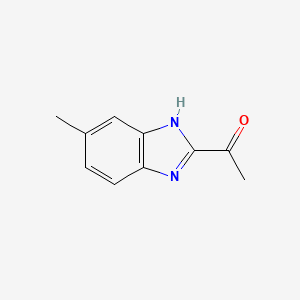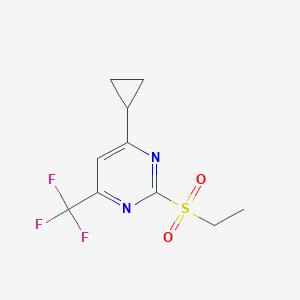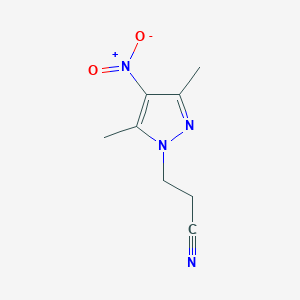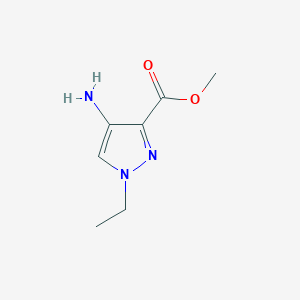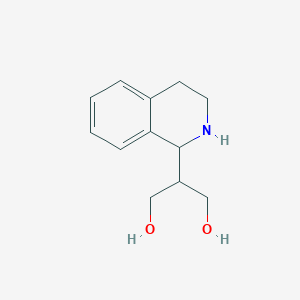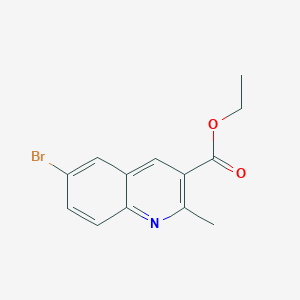
6-ブロモ-2-メチルキノリン-3-カルボン酸エチル
概要
説明
Ethyl 6-bromo-2-methylquinoline-3-carboxylate is a quinoline derivative known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a bromine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position. The presence of these substituents makes it a valuable intermediate in the synthesis of various biologically active molecules.
科学的研究の応用
Ethyl 6-bromo-2-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: It is used as a building block for the construction of complex quinoline derivatives.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-methylquinoline-3-carboxylate typically involves the bromination of 2-methylquinoline followed by esterification. One common method is the radical bromination of 2-methylquinoline using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. The resulting 6-bromo-2-methylquinoline is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine to yield ethyl 6-bromo-2-methylquinoline-3-carboxylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Ethyl 6-bromo-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are employed under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Coupling: Biaryl compounds are formed through Suzuki-Miyaura coupling.
Reduction: The corresponding alcohol, ethyl 6-bromo-2-methylquinoline-3-methanol, is obtained.
作用機序
The mechanism of action of ethyl 6-bromo-2-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various biological targets, including enzymes and receptors, to exert their effects. The quinoline core can intercalate with DNA, inhibit topoisomerases, or modulate enzyme activity, leading to antiproliferative or antimicrobial effects .
類似化合物との比較
Similar Compounds
- Ethyl 2-bromo-3-methylquinoline-4-carboxylate
- Ethyl 6-chloro-2-methylquinoline-3-carboxylate
- Ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-methylquinoline-3-carboxylate is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The bromine atom at the 6th position provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
ethyl 6-bromo-2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWPFIGSWCNAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589129 | |
| Record name | Ethyl 6-bromo-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948289-14-3 | |
| Record name | 3-Quinolinecarboxylic acid, 6-bromo-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948289-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-bromo-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948289-14-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
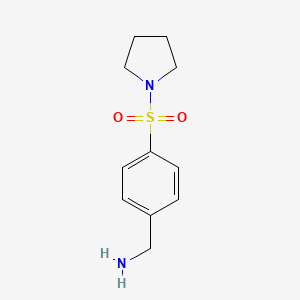
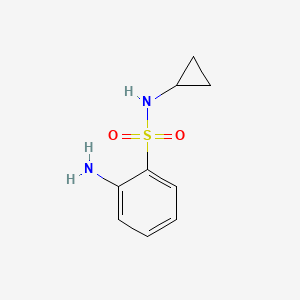
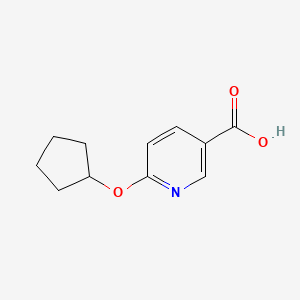
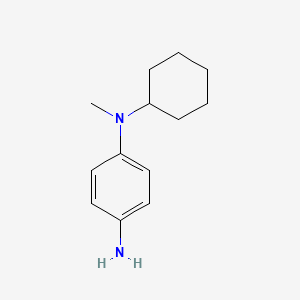
![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)
